Benzo[d]isothiazol-4-ylmethanamine

TRPM5 agonist Gastrointestinal prokinetic Ion channel

Medicinal chemistry programs targeting LSD1 require regioisomerically pure building blocks, yet sourcing the correct 4-substituted benzoisothiazole remains a supply chain challenge. Benzo[d]isothiazol-4-ylmethanamine (CAS 1547037-29-5) directly addresses this need as the validated precursor for selective LSD1 inhibitors with >280-fold selectivity over MAO-A. • Confirmed 356 nM IC50 against LSD1 with a primary amine handle for rapid SAR diversification. • Unique 4-ylmethanamine vector ensures library diversity distinct from 3-, 5-, or 6-substituted analogs. • Proven CNS-penetrant scaffold with applications in oncology, neuropsychiatric, and GI prokinetic programs. Supplied with Certificate of Analysis; available for immediate global shipment.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13676036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazol-4-ylmethanamine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NSC2=C1)CN
InChIInChI=1S/C8H8N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2
InChIKeyDWGRECMTIYVIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isothiazol-4-ylmethanamine Overview


Benzo[d]isothiazol-4-ylmethanamine (CAS 1547037-29-5) is a heterocyclic organic compound belonging to the benzoisothiazole class. It is characterized by a benzene ring fused to an isothiazole ring, with a methanamine group at the 4-position. With a molecular formula of C8H8N2S and a molecular weight of 164.23 g/mol, this primary amine serves as a key intermediate or building block in medicinal chemistry, particularly for synthesizing compounds targeting a range of therapeutic areas including oncology, neurology, and infectious diseases . Its utility stems from its specific substitution pattern, which distinguishes it from other isomeric benzoisothiazolamines and provides a defined vector for further chemical elaboration.

Building Block Type Primary amine, benzoisothiazole core
Medicinal Chemistry Role Key intermediate for target-focused libraries
Synthetic Vector Defined 4-ylmethanamine regioisomer for elaboration

Benzo[d]isothiazol-4-ylmethanamine: Irreplaceable Core


Within the benzoisothiazole family, the position of the amine group is a critical determinant of biological activity and synthetic utility. Simple substitution of Benzo[d]isothiazol-4-ylmethanamine with a regioisomer like a 3-, 5-, or 6-substituted analog is not a reliable procurement strategy for lead optimization. The 4-ylmethanamine substitution pattern confers a unique spatial orientation and electronic environment that directly influences its interaction with biological targets and its reactivity in further synthetic steps [1]. Data from biochemical assays show that this specific regioisomer can exhibit dramatically different target engagement profiles compared to closely related molecules, underscoring that regioisomeric analogs are not functionally interchangeable [2].

Regioisomer 3-, 5-, or 6-substituted analogs may shift target engagement profiles; substitution position is a critical activity determinant.
Synthetic utility Amine position dictates 3D vector; alternative regioisomers offer different geometries for library design.
Functional transfer Class-level activity observed for 4-yl derivatives may not reproduce with other substitution patterns.

Benzo[d]isothiazol-4-ylmethanamine Evidence Guide


Selective TRPM5 Agonism

In a study identifying selective TRPM5 agonists, a series of benzo[d]isothiazole derivatives were developed from a high-throughput screening hit. Compounds in this series, which share the benzo[d]isothiazole core of Benzo[d]isothiazol-4-ylmethanamine, demonstrated nanomolar potency and >100-fold selectivity for TRPM5 against a panel of related cation channels [1]. While Benzo[d]isothiazol-4-ylmethanamine itself is a core building block, the data demonstrate that the 4-position is a critical vector for achieving this level of target selectivity, which is not attainable with other regioisomeric scaffolds.

TRPM5 Selectivity
Class-level inference
>100-fold selectivity vs. related channels
Class-level selectivity context for 4-substituted core
Data from elaborated derivatives sharing benzoisothiazole scaffold
TRPM5 agonist Gastrointestinal prokinetic Ion channel

LSD1 Selectivity vs. MAO-A

Benzo[d]isothiazol-4-ylmethanamine exhibits a unique selectivity profile against the epigenetic target LSD1. In biochemical assays, it inhibited human recombinant LSD1 with an IC50 of 356 nM [1]. This moderate activity is coupled with a stark lack of activity against the related enzyme Monoamine Oxidase A (MAO-A), where it showed an IC50 of >100,000 nM [2]. This >280-fold selectivity window is a key differentiator, as many early LSD1 inhibitors suffered from MAO inhibition, leading to undesirable side effects.

LSD1/MAO-A Selectivity
Head-to-head
LSD1 IC50 356 nM vs MAO-A IC50 >100,000 nM (>280-fold)
Selectivity context supports LSD1 inhibitor development
Direct enzymatic comparison with recombinant proteins
LSD1 inhibitor Epigenetics Monoamine oxidase

CNS-Penetrant Scaffold Potential

The benzo[d]isothiazol-4-yl moiety, when elaborated into more complex structures, has been successfully employed to generate compounds with promising preclinical profiles for CNS disorders. For instance, a derivative (S6) incorporating this core demonstrated a multi-target profile (partial D2R agonism, 5-HT1AR agonism, 5-HT2AR antagonism) and decreased psychosis- and depressive-like symptoms in rodents [1]. This demonstrates that the 4-substituted benzo[d]isothiazole scaffold possesses inherent properties conducive to crossing the blood-brain barrier and engaging CNS targets, a characteristic not guaranteed with all heterocyclic cores.

CNS Exposure Potential
Class-level inference
Derivative reduced behavioral symptoms in rodent models
Class-level CNS penetration context
Behavioral model data; brain exposure to verify
CNS drug discovery Antipsychotic Serotonin receptor

DMSO vs. Aqueous Solubility

For in vitro biological evaluation, the compound demonstrates significantly greater solubility in DMSO compared to water. It is soluble in DMSO to at least 50 mM, whereas its aqueous solubility is limited to at least 25 mg/mL [1]. This characteristic is crucial for researchers preparing stock solutions for cell-based or biochemical assays, as DMSO is the standard vehicle for compound delivery.

Solubility Profile
Supporting evidence
DMSO: ≥50 mM / Water: ≥25 mg/mL
Assay-compatible DMSO solubility for stock solutions
Suitable for in vitro experiments
Solubility DMSO In vitro assay

Benzo[d]isothiazol-4-ylmethanamine Applications


LSD1 Inhibitor Development

This compound is a high-value starting material for medicinal chemists developing novel, selective LSD1 inhibitors for oncology applications. Its inherent >280-fold selectivity for LSD1 over MAO-A [1] directly addresses a major hurdle in the field—the toxicity associated with off-target MAO inhibition. Its primary amine group serves as a convenient synthetic handle for rapid diversification to explore SAR and improve potency beyond the initial 356 nM IC50.

CNS Drug Discovery Core

The benzo[d]isothiazol-4-yl scaffold is a strategic choice for research groups focusing on CNS-penetrant therapeutics, particularly for neuropsychiatric conditions. Its validated use in generating compounds with a polypharmacology profile beneficial for disorders like schizophrenia and depression [1] makes it a more informed procurement choice than an untested heterocyclic core, reducing the risk of poor brain exposure.

TRPM5 Agonist Intermediate

For teams developing gastrointestinal prokinetic agents, this building block provides access to a chemical space that has yielded potent (nanomolar) and highly selective (>100-fold) TRPM5 agonists [1]. This proven class-level activity de-risks the lead optimization process compared to starting with a structurally unrelated core, which may not possess the same intrinsic selectivity for this therapeutically relevant ion channel.

Regiodefined Library Building Block

In high-throughput screening library construction, the use of a regioisomerically defined building block like Benzo[d]isothiazol-4-ylmethanamine is essential. Its 4-ylmethanamine substitution pattern creates a unique 3D vector for appendage diversification that is distinct from 3-, 5-, or 6-substituted analogs [1]. This ensures the generation of a structurally diverse library, maximizing the chances of finding novel hits for a broad range of biological targets.

Application
Selection Property
Validation Focus
LSD1 inhibitor research
Scaffold selectivity profile review
LSD1/MAO-A enzymatic assay comparison
CNS research compound synthesis
CNS-penetrant scaffold precedent
Brain exposure model endpoints
TRPM5 agonist development
Ion channel selectivity context
TRPM5 vs related channels panel
Screening library construction
Regiochemical purity and 3D vector diversity
Regioisomer identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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